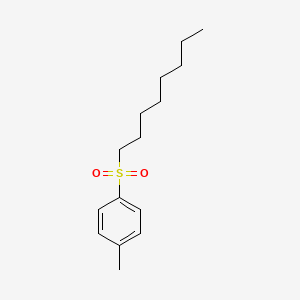
Benzene, 1-methyl-4-(octylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-(octylsulfonyl)-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methyl group at the 1-position and an octylsulfonyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sulfonation of Benzene: The preparation of benzene, 1-methyl-4-(octylsulfonyl)- typically begins with the sulfonation of benzene to introduce the sulfonyl group.
Alkylation: The next step involves the alkylation of the sulfonated benzene with an octyl halide (such as octyl chloride) in the presence of a suitable catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of benzene, 1-methyl-4-(octylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1-methyl-4-(octylsulfonyl)- can undergo oxidation reactions, particularly at the benzylic position.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium catalyst
Substitution: Concentrated nitric acid, sulfuric acid
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones at the benzylic position
Reduction: Conversion of the sulfonyl group to a sulfide or thiol
Substitution: Introduction of nitro groups or other electrophiles to the benzene ring
Scientific Research Applications
Chemistry: Benzene, 1-methyl-4-(octylsulfonyl)- is used as a precursor in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used as a model to study the effects of sulfonyl groups on biological activity. It can also serve as a building block for the synthesis of biologically active molecules .
Medicine: For example, sulfonyl-containing compounds are known for their antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, benzene, 1-methyl-4-(octylsulfonyl)- can be used as an intermediate in the production of surfactants, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile compound in industrial chemistry .
Mechanism of Action
The mechanism of action of benzene, 1-methyl-4-(octylsulfonyl)- involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Benzene, 1-methyl-4-(methylsulfonyl)-: This compound has a methyl group instead of an octyl group attached to the sulfonyl moiety.
Benzene, 1-methyl-4-(phenylsulfonyl)-: In this compound, a phenyl group replaces the octyl group.
Uniqueness: Benzene, 1-methyl-4-(octylsulfonyl)- is unique due to the presence of the long octyl chain, which imparts hydrophobic characteristics and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important .
Properties
CAS No. |
84314-22-7 |
|---|---|
Molecular Formula |
C15H24O2S |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1-methyl-4-octylsulfonylbenzene |
InChI |
InChI=1S/C15H24O2S/c1-3-4-5-6-7-8-13-18(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
KEIQKUJCKFDZCN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


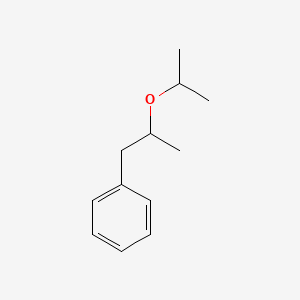
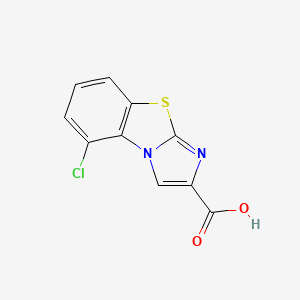
![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
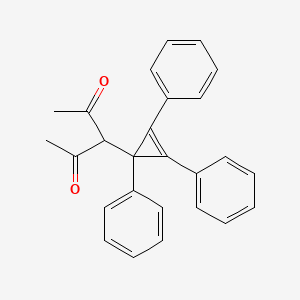
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
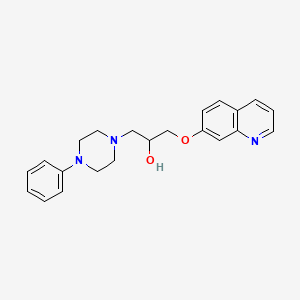
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
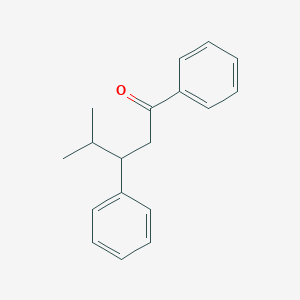
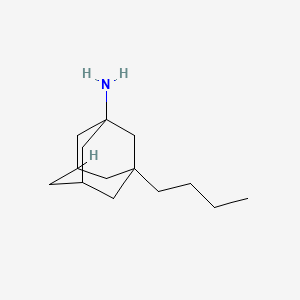
![1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14421974.png)
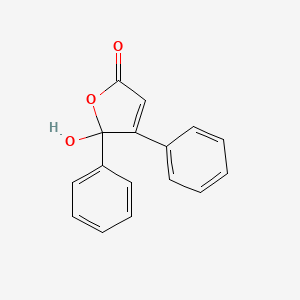
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)

